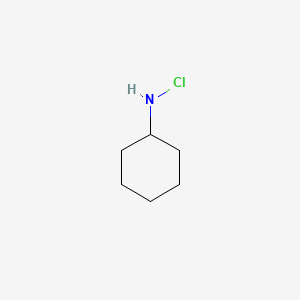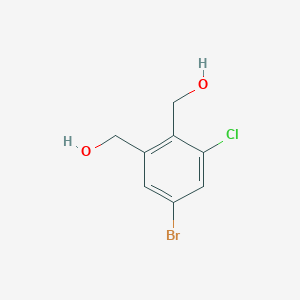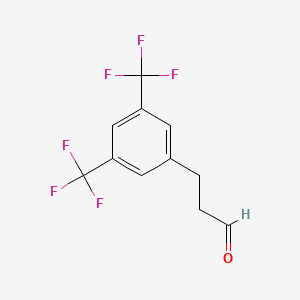
3,5-Bis(trifluoromethyl)-benzenepropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)-benzenepropanal is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further connected to a propanal group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-benzenepropanal typically involves the introduction of trifluoromethyl groups to a benzene ring followed by the addition of a propanal group. One common method involves the use of Grignard reagents, where 3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium in the presence of a solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent. This intermediate is then reacted with a suitable aldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-benzenepropanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: 3,5-Bis(trifluoromethyl)-benzoic acid.
Reduction: 3,5-Bis(trifluoromethyl)-benzenepropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(trifluoromethyl)-benzenepropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-benzenepropanal involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)benzenethiol
Uniqueness
3,5-Bis(trifluoromethyl)-benzenepropanal is unique due to the presence of both trifluoromethyl groups and an aldehyde group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8F6O |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h3-6H,1-2H2 |
InChI Key |
UBMCKZPXCAWNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)

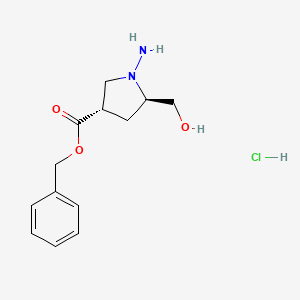
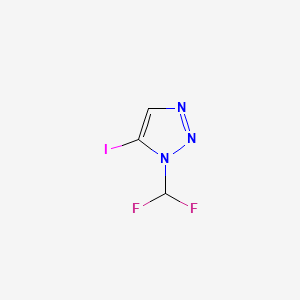
![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
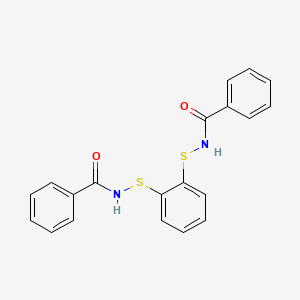
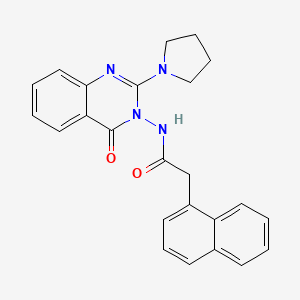
![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)
